molecular formula C15H11NO5 B2963443 (7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone CAS No. 164526-10-7

(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone

Cat. No.: B2963443
CAS No.: 164526-10-7
M. Wt: 285.255
InChI Key: CSEPBFMGIZWTGM-UHFFFAOYSA-N
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Description

(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone (CAS: 164526-10-7) is a benzodioxin-derived compound with a nitro substituent at the 7-position and a phenyl ketone group at the 6-position. Its molecular formula is C₁₅H₁₁NO₅, with a molecular weight of 285.25 g/mol . Synthetic routes involve bromination of precursor acetophenones (e.g., bromination of 1-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone) followed by coupling reactions with amines or aldehydes .

Properties

IUPAC Name

(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5/c17-15(10-4-2-1-3-5-10)11-8-13-14(21-7-6-20-13)9-12(11)16(18)19/h1-5,8-9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEPBFMGIZWTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801319820
Record name (6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)-phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807782
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

164526-10-7
Record name (6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)-phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone typically involves the nitration of a precursor compound, followed by a series of chemical transformations to introduce the desired functional groups. One common method involves the nitration of 2,3-dihydro-benzo[1,4]dioxin, followed by Friedel-Crafts acylation to introduce the phenyl-methanone group. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, and aluminum chloride as a catalyst for the Friedel-Crafts reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the handling of hazardous reagents like nitric acid and aluminum chloride.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in (7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone can undergo reduction reactions to form amino derivatives. Common reagents for this transformation include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Reduction: The compound can be reduced to form corresponding amines, which can further participate in various substitution reactions.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Chlorine or bromine for halogenation, sulfuric acid for sulfonation.

Major Products:

    Amino derivatives: from reduction reactions.

    Halogenated or sulfonated derivatives: from substitution reactions.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Probes: The compound can be used as a probe to study enzyme activities and biochemical pathways involving nitroaromatic compounds.

Medicine:

    Drug Development:

Industry:

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzodioxin ring system may also contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the benzodioxin core or ketone moiety. These variations impact electronic properties, solubility, and biological interactions.

Table 1: Structural and Molecular Comparison
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Features
(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone -NO₂ (7), -COPh (6) C₁₅H₁₁NO₅ 285.25 Nitro group enhances electrophilicity
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(phenyl)methanone -NH₂ (7), -COPh (6) C₁₅H₁₃NO₃ 255.27 Amino group increases nucleophilicity
(2,3-Dihydro-1,4-benzodioxin-6-yl)(2-fluorophenyl)-methanone -F (Ph), -COPh (6) C₁₅H₁₁FO₃ 270.25 Fluorine alters polarity
1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylethanone -Br (7), -COCH₂Ph (6) C₁₅H₁₃BrO₃ 333.17 Bromo substituent for cross-coupling
(5Z)-3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9l) Benzodioxole substituent C₂₆H₂₅N₃O₅S₂ 547.62 Thiazolidinone ring for bioactivity

Physicochemical Properties

  • Melting Points: Nitro derivative: Decomposition observed in related compounds (e.g., 170–243°C for 9m) . Amino analog: Expected lower thermal stability due to -NH₂ group . Thiazolidinone derivatives: Higher melting points (e.g., 9n: 202–204°C) due to rigid heterocyclic structure .
  • Solubility: Nitro and bromo substituents reduce polarity, while amino and hydroxyl groups enhance aqueous solubility.

Biological Activity

(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone, with the CAS number 164526-10-7, is a synthetic compound that exhibits a range of biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H11NO5
  • Molecular Weight : 285.256 g/mol
  • Structure : The compound features a benzo[dioxin] moiety substituted with a nitro group and a phenylmethanone group.
  • Antioxidant Properties : Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress in biological systems.
  • Enzyme Inhibition : It has been suggested that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
  • Receptor Interaction : Preliminary studies suggest that this compound may interact with various receptors, including those related to the central nervous system, which could implicate it in neuropharmacological effects.

Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of nitro-substituted benzo[dioxins]. The findings indicated that this compound exhibited superior radical scavenging activity compared to its unsubstituted analogs. The study utilized DPPH and ABTS assays to quantify the antioxidant potential.

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
Control1015
Nitro Compound8590

Study 2: Enzyme Inhibition

In a separate investigation focusing on enzyme inhibition, this compound was tested against cytochrome P450 enzymes. The results demonstrated that the compound significantly inhibited CYP3A4 activity in vitro.

EnzymeInhibition (%)
CYP3A475
CYP2D620

Toxicological Considerations

The potential toxicity of this compound has been assessed through various studies. The compound has shown low acute toxicity in rodent models; however, long-term exposure studies are necessary to fully understand its safety profile.

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